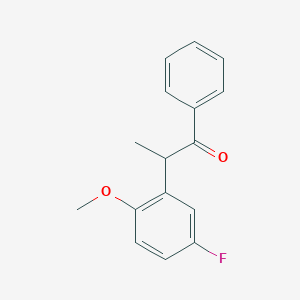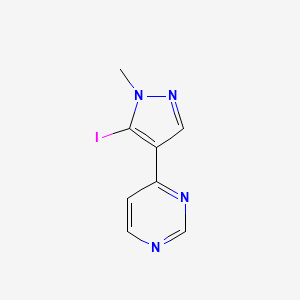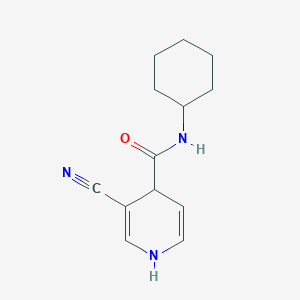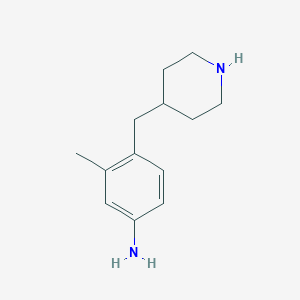![molecular formula C17H28B2O4S B12634234 4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane CAS No. 942070-30-6](/img/structure/B12634234.png)
4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-méthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)thiophène-3-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane est un composé d'ester boronique. Les esters boroniques sont connus pour leur polyvalence en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura. Ce composé présente un cycle thiophène substitué par des groupes esters boroniques, ce qui le rend précieux dans diverses applications chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-méthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)thiophène-3-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane implique généralement la réaction de dérivés du thiophène avec des esters boroniques. Une méthode courante est la borylation catalysée par le palladium du thiophène utilisant le bis(pinacolato)diboron. La réaction est effectuée sous une atmosphère inerte, souvent en utilisant une base telle que le carbonate de potassium, et un catalyseur au palladium tel que Pd(dppf)Cl2. Le mélange réactionnel est chauffé à environ 80-100 °C pendant plusieurs heures pour assurer une conversion complète.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs, un contrôle précis des conditions de réaction et des techniques de purification efficaces telles que la recristallisation ou la chromatographie pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-méthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)thiophène-3-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane subit diverses réactions chimiques, notamment :
Couplage de Suzuki-Miyaura : Cette réaction implique le couplage de l'ester boronique avec des halogénoarènes ou des halogénoalcanes en présence d'un catalyseur au palladium et d'une base.
Hydroboration : Le composé peut participer à des réactions d'hydroboration avec des alcènes ou des alcynes, formant des intermédiaires organoborés.
Oxydation : Les groupes esters boroniques peuvent être oxydés pour former des acides boroniques ou d'autres dérivés.
Réactifs et conditions courants
Catalyseurs au palladium : Pd(PPh3)4, Pd(dppf)Cl2
Bases : Carbonate de potassium, hydroxyde de sodium
Solvants : Tétrahydrofurane (THF), toluène
Conditions : Atmosphère inerte (azote ou argon), températures allant de la température ambiante à 100 °C
Produits principaux
Arylboronates : Formés par couplage de Suzuki-Miyaura
Intermédiaires organoborés : Formés par hydroboration
Acides boroniques : Formés par oxydation
Applications de recherche scientifique
Le 2-(2-méthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)thiophène-3-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane a plusieurs applications dans la recherche scientifique :
Synthèse organique : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.
Science des matériaux : Incorporé dans les polymères et les matériaux pour des applications électroniques.
Chimie médicinale : Utilisé dans le développement de médicaments contenant du bore et d'inhibiteurs enzymatiques.
Recherche biologique : Employé dans l'étude de biomolécules contenant du bore et de leurs interactions.
Mécanisme d'action
Le mécanisme d'action du 2-(2-méthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)thiophène-3-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane implique sa capacité à former des liaisons covalentes stables avec d'autres molécules. Dans le couplage de Suzuki-Miyaura, l'ester boronique réagit avec des halogénoarènes ou des halogénoalcanes pour former des liaisons carbone-carbone, facilité par un catalyseur au palladium. Les groupes esters boroniques peuvent également interagir avec des molécules biologiques, inhibant potentiellement les enzymes ou modifiant les structures biomoléculaires.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Incorporated into polymers and materials for electronic applications.
Medicinal Chemistry: Utilized in the development of boron-containing drugs and enzyme inhibitors.
Biological Research: Employed in the study of boron-containing biomolecules and their interactions.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic ester reacts with aryl or vinyl halides to form carbon-carbon bonds, facilitated by a palladium catalyst. The boronic ester groups can also interact with biological molecules, potentially inhibiting enzymes or modifying biomolecular structures.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Méthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Carbonate de 4-nitrophényl 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzyle
- Tert-butyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Unicité
Le 2-(2-méthyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)thiophène-3-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane est unique en raison de sa structure cyclique du thiophène, qui confère des propriétés électroniques et une réactivité spécifiques. Cela le rend particulièrement précieux dans la synthèse de polymères conjugués et de matériaux pour des applications électroniques.
Propriétés
Numéro CAS |
942070-30-6 |
|---|---|
Formule moléculaire |
C17H28B2O4S |
Poids moléculaire |
350.1 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H28B2O4S/c1-11-12(18-20-14(2,3)15(4,5)21-18)10-13(24-11)19-22-16(6,7)17(8,9)23-19/h10H,1-9H3 |
Clé InChI |
JGURGLQQJZHJNG-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)C)B3OC(C(O3)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol](/img/structure/B12634154.png)



![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)







![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)

